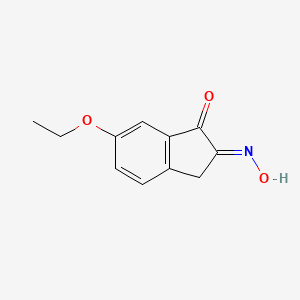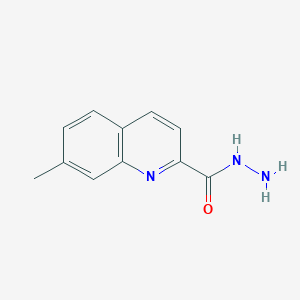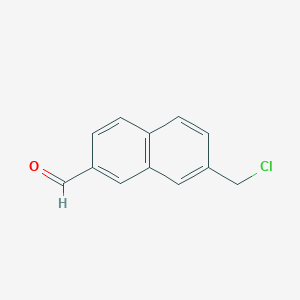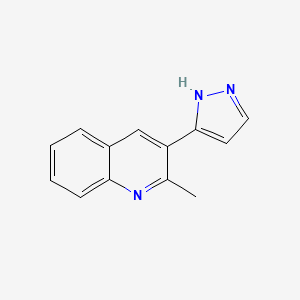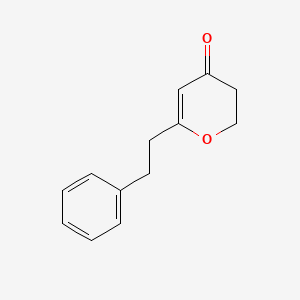![molecular formula C8H13NO3S B11895897 (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 87951-99-3](/img/structure/B11895897.png)
(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-Oxa-4-thia-1-azaspiro[45]decane-2-carboxylic acid is a complex heterocyclic compound featuring a spiro structure with oxygen, sulfur, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: These compounds share the sulfur and nitrogen heteroatoms and exhibit similar reactivity.
Oxazoles: These compounds contain oxygen and nitrogen in a five-membered ring, similar to the structure of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid.
Spiro Compounds: These compounds feature a spiro structure, which is a common characteristic.
Uniqueness
®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid is unique due to its combination of a spiro structure with oxygen, sulfur, and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87951-99-3 |
|---|---|
Molekularformel |
C8H13NO3S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
(3R)-8-oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S/c10-7(11)6-5-13-8(9-6)1-3-12-4-2-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
JBSSRIXLYROGNF-LURJTMIESA-N |
Isomerische SMILES |
C1COCCC12N[C@@H](CS2)C(=O)O |
Kanonische SMILES |
C1COCCC12NC(CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
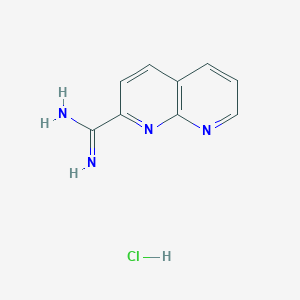

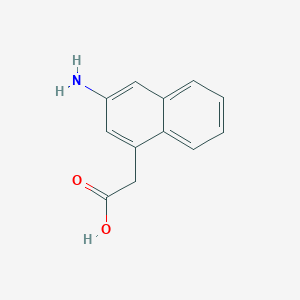
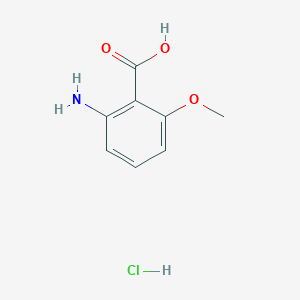
![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)

